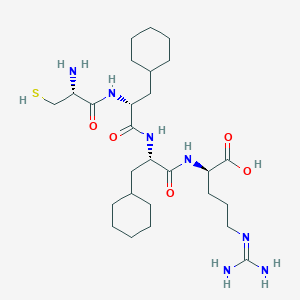
Carbamic acid, diethyl-, 4-(hydroxymethyl)phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, diethyl-, 4-(hydroxymethyl)phenyl ester is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamic acid ester functional group attached to a phenyl ring substituted with a hydroxymethyl group. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, diethyl-, 4-(hydroxymethyl)phenyl ester typically involves the reaction of diethylcarbamoyl chloride with 4-(hydroxymethyl)phenol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, diethyl-, 4-(hydroxymethyl)phenyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: 4-(Carboxymethyl)phenyl carbamate
Reduction: 4-(Hydroxymethyl)phenyl alcohol
Substitution: Various substituted phenyl carbamates depending on the electrophile used
Aplicaciones Científicas De Investigación
Carbamic acid, diethyl-, 4-(hydroxymethyl)phenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Used in the production of polymers and as a stabilizer in certain chemical formulations.
Mecanismo De Acción
The mechanism of action of carbamic acid, diethyl-, 4-(hydroxymethyl)phenyl ester involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming a covalent bond with the active site of the enzyme. This prevents the enzyme from catalyzing its normal reaction, thereby inhibiting its activity. The pathways involved in its mechanism of action depend on the specific enzyme it targets.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, phenyl ester
- Carbamic acid, methyl ester
- Carbamic acid, ethyl ester
Uniqueness
Carbamic acid, diethyl-, 4-(hydroxymethyl)phenyl ester is unique due to the presence of the hydroxymethyl group on the phenyl ring. This functional group can undergo further chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, the diethylcarbamate group provides stability and enhances the compound’s ability to interact with biological targets.
Propiedades
Número CAS |
845869-09-2 |
|---|---|
Fórmula molecular |
C12H17NO3 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
[4-(hydroxymethyl)phenyl] N,N-diethylcarbamate |
InChI |
InChI=1S/C12H17NO3/c1-3-13(4-2)12(15)16-11-7-5-10(9-14)6-8-11/h5-8,14H,3-4,9H2,1-2H3 |
Clave InChI |
WUAWJLAQHRQEPI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)OC1=CC=C(C=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-N-[(1S,2R)-2-nitro-1-phenylpropyl]benzene-1-sulfonamide](/img/structure/B14191120.png)



![1-Benzyl-2-[(benzyloxy)methyl]benzene](/img/structure/B14191142.png)
![1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene](/img/structure/B14191161.png)




![[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde](/img/structure/B14191188.png)



